molecular formula C18H22N2O2S2 B4712075 N-(2,5-DIMETHOXYPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA

N-(2,5-DIMETHOXYPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA

Cat. No.: B4712075
M. Wt: 362.5 g/mol
InChI Key: UZJXOOPVZZTJNU-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA typically involves the reaction of 2,5-dimethoxyaniline with 2-[(4-methylphenyl)sulfanyl]ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Thioureas generally undergo hydrolysis under acidic or basic conditions to yield ureas or amines. For N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea:

  • Acidic Hydrolysis : In HCl (6M, reflux), the thiocarbonyl group (C=S) converts to a carbonyl group (C=O), forming the corresponding urea derivative.

  • Basic Hydrolysis : Treatment with NaOH (10%, 80°C) cleaves the thiourea into 2,5-dimethoxyaniline and 2-[(4-methylphenyl)sulfanyl]ethylamine.

Key Factors :

  • Electron-donating methoxy groups stabilize intermediates during hydrolysis.

  • The bulky sulfanylethyl group slows reaction kinetics due to steric hindrance.

Cyclization Reactions

Thioureas with nucleophilic side chains undergo intramolecular cyclization. For this compound:

  • Polyphosphoric Acid (PPA)-Mediated Cyclization :
    Heating with PPA at 120°C induces cyclization to form a 2,3-dihydroquinazolin-4(1H)-one derivative via nucleophilic attack by the amine on the thiocarbonyl group .

ConditionsProductYield (%)Source
PPA, 120°C, 3 hrs2,3-Dihydroquinazolin-4(1H)-one71–88
  • Mechanism :

    • Protonation of the thiocarbonyl sulfur enhances electrophilicity.

    • Intramolecular attack by the amine forms a six-membered ring .

Reactions with α-Halocarbonyl Compounds

Thioureas react with α-halocarbonyl reagents (e.g., 2,3-dichloroquinoxaline) to form thiazole derivatives :

  • Conditions : Glacial acetic acid, sodium acetate, 70–80°C, 10 hours .

ReagentProductYield (%)Notes
2,3-DichloroquinoxalineThiazole derivative65–72By-product: Dibenzothianthrene tetraone

Mechanistic Insight :

  • The thiourea’s sulfur acts as a nucleophile, displacing chloride from the α-halocarbonyl compound.

  • Subsequent cyclization forms the thiazole ring .

Dimethyl Acetylenedicarboxylate (DMAD):

DMAD reacts with thioureas via Michael addition and cycloaddition:

  • Product : Thiazolidinone or imidazole-2-thione derivatives, depending on reaction conditions .

ConditionsProductPathway
DMAD, RT, 12 hrsThiazolidinoneMichael addition
DMAD, reflux, 24 hrsImidazole-2-thioneCycloaddition

Lawesson’s Reagent:

Converts carbonyl groups to thiocarbonyl groups but shows limited reactivity with this thiourea due to steric hindrance .

Nucleophilic Substitution at the Sulfanyl Group

The 4-methylphenylsulfanyl (-S-C6H4-CH3) group participates in SN2 reactions:

  • Example : Reaction with methyl iodide (CH3I) in DMF forms a sulfonium salt .

ReagentProductConditions
CH3ISulfonium saltDMF, 60°C, 6 hrs

Oxidation Reactions

The sulfanyl group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) under controlled conditions:

  • H2O2 (30%) : Forms sulfoxide at 0°C (1 hr) and sulfone at 25°C (3 hrs) .

Oxidizing AgentTemperatureProductOxidation State
H2O20°CSulfoxide+2
H2O225°CSulfone+4

Biological Interactions

Though not a chemical reaction, the compound’s thiourea moiety chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thio urea derivatives exhibit significant anticancer properties. Studies have shown that N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea demonstrates cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of tumor growth, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It shows potential against a range of bacteria and fungi, which could lead to the development of new antimicrobial agents. The presence of the sulfanyl group enhances its interaction with microbial cell membranes, contributing to its efficacy .

Organic Synthesis

Building Block for Complex Molecules
N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The ability to introduce diverse substituents makes it valuable in the design of novel compounds .

Catalytic Applications
This compound can act as a catalyst or ligand in various chemical reactions. Its unique structure facilitates coordination with metal centers, which can enhance reaction rates and selectivity in organic transformations. This property is particularly useful in asymmetric synthesis and catalysis .

Material Science

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to transport charge carriers efficiently contributes to the performance of these devices. Research is ongoing to optimize its properties for better efficiency and stability in electronic applications .

Polymer Science
In polymer chemistry, N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea can be used as a monomer or additive to enhance the thermal and mechanical properties of polymers. Its incorporation into polymer matrices can improve material performance for various industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of thio urea, including N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea, showed significant inhibition of cell proliferation in breast cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Synthesis of Complex Molecules

In another research project focused on organic synthesis, researchers utilized N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-Methylphenyl)Sulfanyl]Ethyl}Thio urea as a key intermediate to synthesize novel anti-inflammatory agents. The study reported high yields and selectivity, showcasing the compound's utility in drug development.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The compound’s aromatic rings may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethoxyphenyl)thiourea: Lacks the 2-[(4-methylphenyl)sulfanyl]ethyl group, resulting in different chemical properties.

    N-(4-Methylphenyl)thiourea:

    N-(2,5-Dimethoxyphenyl)-N’-phenylthiourea: Similar structure but without the sulfanyl group, leading to different biological activities.

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is unique due to the presence of both the 2,5-dimethoxyphenyl and 2-[(4-methylphenyl)sulfanyl]ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfany]ethyl}thiourea, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C26H26N4O3S2C_{26}H_{26}N_{4}O_{3}S_{2} with a molecular weight of approximately 498.63 g/mol. Its structure includes a thiourea moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfany]ethyl}thiourea have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study 1 : A derivative exhibited an IC50 of 3.25 mg/mL against Hep-2 cancer cells, indicating substantial cytotoxic activity .
  • Case Study 2 : Another study reported that thiourea derivatives inhibited proliferation in multiple cancer cell lines (e.g., MCF-7, H460) with IC50 values ranging from 0.75 to 4.21 µM .

The mechanism by which thiourea derivatives exert their anticancer effects often involves the inhibition of key cellular pathways:

  • Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, which plays a crucial role in cell division. The IC50 for this inhibition was reported at 0.067 µM .
  • Microtubule Disruption : Certain compounds were found to bind to α- and β-tubulin, leading to microtubule disassembly and subsequent cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have demonstrated antimicrobial activities:

  • Case Study 3 : A related pyrazole derivative was tested against various bacterial strains and showed significant inhibition of bacterial growth through membrane disruption mechanisms .

Inflammation and Other Activities

Thiourea derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerHep-23.25 mg/mL
AnticancerMCF-70.75 - 4.21
Aurora Kinase-0.067
AntimicrobialVarious BacteriaSignificant Inhibition
Anti-inflammatory-Inhibits TNF-α and NO production

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-13-4-7-15(8-5-13)24-11-10-19-18(23)20-16-12-14(21-2)6-9-17(16)22-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJXOOPVZZTJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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